molecular formula C16H10Cl2N2OS2 B15040743 3-chloro-N-[(4-chlorophenyl)carbamothioyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[(4-chlorophenyl)carbamothioyl]-1-benzothiophene-2-carboxamide

Cat. No.: B15040743
M. Wt: 381.3 g/mol
InChI Key: HDQXAVOCWIPOKD-UHFFFAOYSA-N
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Description

3-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-1-(4-CHLOROPHENYL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-1-(4-CHLOROPHENYL)THIOUREA typically involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with 4-chlorophenylthiourea. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-1-(4-CHLOROPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and are carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-1-(4-CHLOROPHENYL)THIOUREA depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simple thiourea compound with similar structural features.

    Benzothiophene derivatives: Compounds containing the benzothiophene moiety, which may exhibit similar chemical and biological properties.

    Chlorophenyl derivatives: Compounds with the chlorophenyl group, which can influence the reactivity and biological activity.

Uniqueness

3-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-1-(4-CHLOROPHENYL)THIOUREA is unique due to the combination of its structural features, which may confer specific chemical reactivity and biological activity not observed in other similar compounds.

Properties

Molecular Formula

C16H10Cl2N2OS2

Molecular Weight

381.3 g/mol

IUPAC Name

3-chloro-N-[(4-chlorophenyl)carbamothioyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H10Cl2N2OS2/c17-9-5-7-10(8-6-9)19-16(22)20-15(21)14-13(18)11-3-1-2-4-12(11)23-14/h1-8H,(H2,19,20,21,22)

InChI Key

HDQXAVOCWIPOKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC(=S)NC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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